5-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrobromide
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Overview
Description
5-chlorospiro[3H-1-benzofuran-2,4’-piperidine];hydrobromide is a chemical compound with the molecular formula C12H14ClNO.BrH. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chlorospiro[3H-1-benzofuran-2,4’-piperidine];hydrobromide typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with piperidine under specific conditions to form the spiro compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
5-chlorospiro[3H-1-benzofuran-2,4’-piperidine];hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
5-chlorospiro[3H-1-benzofuran-2,4’-piperidine];hydrobromide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chlorospiro[3H-1-benzofuran-2,4’-piperidine];hydrobromide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3H-spiro[1-benzofuran-2,4’-piperidine]
- spiro[benzofuran-2(3H),1’-Methyl-4’-piperidine] hydrobromide
- 5-chloro-2,3-dihydro-spiro[benzofuran-2(3H),4’-piperidine]
Uniqueness
5-chlorospiro[3H-1-benzofuran-2,4’-piperidine];hydrobromide is unique due to its specific spiro structure and the presence of a chlorine atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1003567-30-3 |
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Molecular Formula |
C12H15BrClNO |
Molecular Weight |
304.61 g/mol |
IUPAC Name |
5-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrobromide |
InChI |
InChI=1S/C12H14ClNO.BrH/c13-10-1-2-11-9(7-10)8-12(15-11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H |
InChI Key |
RYLBQHUJCUIART-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC3=C(O2)C=CC(=C3)Cl.Br |
Origin of Product |
United States |
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